Thalidomide-5'-C3-PEG2-OH is a synthetic derivative of thalidomide, a compound originally developed in the 1950s and known for its immunomodulatory and anti-inflammatory properties. The compound incorporates a polyethylene glycol (PEG) moiety, enhancing its solubility and bioavailability. The designation "C3" indicates that the PEG is attached to the third carbon of the thalidomide structure, while "OH" denotes the presence of a hydroxyl group, contributing to its functional properties. Thalidomide has a controversial history due to its teratogenic effects but has been repurposed for various medical applications, particularly in treating multiple myeloma and leprosy.
Thalidomide-5'-C3-PEG2-OH is classified as an E3 ligase ligand with a linker and functional group that can be conjugated to target protein ligands through straightforward chemical reactions. This compound serves as a building block for targeted protein degradation, making it an important tool in drug development and research .
The synthesis of Thalidomide-5'-C3-PEG2-OH involves several key steps:
This method allows for the efficient formation of the desired compound while minimizing by-products.
The molecular formula of Thalidomide-5'-C3-PEG2-OH is , with a molecular weight of approximately 404.419 g/mol. The compound features a thalidomide backbone modified with a PEG linker at the C3 position and a hydroxyl group.
Thalidomide-5'-C3-PEG2-OH can undergo various chemical reactions, including:
These reactions are significant for modifying the compound's properties or synthesizing related derivatives.
The mechanism of action for Thalidomide-5'-C3-PEG2-OH primarily involves its binding to cereblon, a component of the E3 ubiquitin ligase complex. This interaction leads to the degradation of specific transcription factors such as IKZF1 and IKZF3, which are crucial for cancer cell proliferation. By targeting these factors, Thalidomide-5'-C3-PEG2-OH exerts anti-proliferative effects, making it effective in treating multiple myeloma and potentially other malignancies .
Relevant data indicates that the compound maintains integrity over a shelf life of 12 months when stored appropriately .
Thalidomide-5'-C3-PEG2-OH has several scientific applications:
Thalidomide-5'-C3-PEG2-OH serves as a critical cereblon (CRBN)-recruiting ligand in proteolysis-targeting chimeras (PROTACs). Its structure comprises three domains: a thalidomide-derived pharmacophore for E3 ligase binding, a polyethylene glycol (PEG) linker, and a terminal hydroxyl group enabling conjugation to target protein ligands. This configuration creates heterobifunctional molecules that bridge CRBN and a target protein, facilitating ubiquitin transfer and proteasomal degradation. The terminal hydroxyl group allows derivatization into amine-reactive esters (e.g., NHS esters) or direct coupling to carboxylic acid-containing warheads via peptide coupling reagents [3] [8].
The C3-PEG2 linker segment (─CH₂CH₂CH₂─O─CH₂CH₂─O─) provides optimal spatial separation (∼12 Å) between the thalidomide core and the warhead domain. This distance is empirically determined to support productive ternary complex formation, as shorter linkers may impede ubiquitin transfer efficiency. For example, PROTACs incorporating this ligand demonstrate >80% degradation of BRD4 at nanomolar concentrations in leukemia cell lines, contrasting with <40% degradation observed for non-PEGylated analogs [1] [9].
Table 1: Key Components of Thalidomide-5'-C3-PEG2-OH in PROTAC Design
| Domain | Structural Feature | Functional Role |
|---|---|---|
| Pharmacophore | Thalidomide isoindolinone core | Binds CRBN subunit of CRL4 ubiquitin ligase complex |
| Linker | C3 alkyl-PEG2 spacer | Provides flexibility and distance (12 Å) for ternary complex formation |
| Functional Handle | Terminal hydroxyl group | Enables conjugation to target protein ligands via esterification or amidation |
Thalidomide-5'-C3-PEG2-OH exerts allosteric control over the CRL4CRBN complex by binding to the tri-Trp pocket (Trp380, Trp386, Trp400) in the cereblon β-hairpin domain. Structural analyses reveal that this interaction induces a conformational shift in the CRBN substrate-recognition surface, repurposing it for neosubstrate recruitment. Unlike classical inhibitors, this compound does not inhibit basal ligase activity but reprograms substrate specificity [5] [10].
The glutaramide moiety of the thalidomide core forms hydrogen bonds with His378 and backbone amides of Tyr319/Leu320 in CRBN. This binding is enantioselective, with the (S)-isomer exhibiting 100-fold higher affinity than the (R)-form. Crucially, the C3-PEG2 linker extends away from the hydrophobic pocket, minimizing steric clashes with CRBN while positioning conjugated warheads toward solvent-accessible regions. This orientation permits simultaneous engagement of target proteins ≥30 kDa without complex destabilization [5].
Thalidomide-5'-C3-PEG2-OH enables CRBN to recruit transcription factor substrates beyond endogenous targets like MEIS2. Biochemical screens identify PLZF/ZBTB16 as a key neosubstrate, where the compound induces ubiquitination at zinc finger domains 1 and 3 (ZF1/ZF3). This degradation is metabolite-dependent: 5-hydroxythalidomide (a primary metabolite) enhances PLZF recruitment by 2.5-fold compared to the parent compound [2] [5].
Species-specific divergence occurs in neosubstrate selection. Chicken and murine CRBN degrade PLZF when exposed to thalidomide analogs, but human CRBN exhibits broader specificity (e.g., IKZF1/3, SALL4). This variability stems from amino acid differences in the CRBN substrate-binding cleft: residue 391 (Asn in humans vs. Asp in mice) alters electrostatic compatibility with neosubstrates. PROTACs incorporating Thalidomide-5'-C3-PEG2-OH thus demonstrate cell line-dependent efficacy, with 40% higher degradation efficiency in avian models than murine systems for PLZF-targeting PROTACs [2] [10].
The PEG linker length critically governs PROTAC bioactivity. Thalidomide-5'-C3-PEG2-OH contains a hybrid linker: a C3 alkyl chain (rigid) followed by PEG2 (flexible). Degradation efficiency assays comparing linker variants demonstrate:
Table 2: Linker Configuration Impact on PROTAC Performance
| Linker Type | Solubility (log S) | BRD4 DC50 (nM) | Ternary Complex Half-life |
|---|---|---|---|
| C3-PEG2 (Thalidomide-5'-C3-PEG2-OH) | -3.2 ± 0.2 | 62 ± 8 | 12.3 ± 1.1 min |
| PEG4 | -2.8 ± 0.3 | 155 ± 22 | 8.1 ± 0.9 min |
| C6 alkyl | -4.1 ± 0.4 | >500 | 3.4 ± 0.5 min |
The terminal hydroxyl group in Thalidomide-5'-C3-PEG2-OH enhances polarity (cLogP = 1.2 vs. 2.9 for methyl-terminated analogs), reducing aggregation-prone conformations. Crystallographic studies show PEG oxygen atoms form water-bridged hydrogen bonds with CRBN surface residues, stabilizing the PROTAC-E3 ligase complex. This hydration shell contributes to a 40% increase in complex stability compared to hydrocarbon linkers [4] [8].
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2